2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxamide
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Overview
Description
2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxamide is a complex organic compound that features prominently in various scientific research fields. This compound is characterized by its unique structure, which includes multiple isoindole and dioxoisoindole groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the isoindole core, followed by the introduction of the dioxoisoindole groups. Common reagents used in these reactions include phthalic anhydride, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure the efficient and consistent production of the compound, meeting the demands of various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, altering its chemical properties.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized isoindole derivatives, while reduction can produce reduced isoindole compounds.
Scientific Research Applications
2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-dioxoisoindol-2-yl)-2-hydroxy-benzoic acid
- 2-[4-(1,3-dioxoisoindol-2-yl)-2-hydroxy-3-oxobutyl]isoindole-1,3-dione
Uniqueness
2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxamide stands out due to its unique combination of isoindole and dioxoisoindole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13N3O6/c27-18-8-4-3-7-17(18)24-19(28)12-9-10-15-16(11-12)23(32)26(22(15)31)25-20(29)13-5-1-2-6-14(13)21(25)30/h1-11,27H,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADRHNYIVGOUIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=CC=C5O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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